3-Bromo-4-chloro-2-(trifluoromethyl)quinoline
Overview
Description
Synthesis Analysis
The synthesis of quinoline derivatives often involves the introduction of various substituents to the quinoline core. For instance, the synthesis of 2,3-bis(bromomethyl)quinoxaline derivatives with different substituents at the 6- and/or 7-positions has been reported, with some derivatives showing notable antibacterial activity . Additionally, a range of 2-substituted 3-(trifluoromethyl)quinoxalines has been synthesized from 3-(trifluoromethyl)quinoxalin-2(1H)-one, including derivatives with bromo and chloro groups . These methods could potentially be adapted for the synthesis of 3-Bromo-4-chloro-2-(trifluoromethyl)quinoline.
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be elucidated using techniques such as X-ray diffraction. For example, the crystal and molecular structures of isomeric chloro-(methylthio)quinolines have been determined, providing insights into the attractive interactions between ortho-situated heteroatoms . Similarly, the structure of 3-bromomethyl-2-chloro-quinoline has been analyzed, revealing intramolecular hydrogen bonding and stabilization by Van der Waals forces . These studies highlight the importance of molecular geometry and interatomic interactions in the stability and reactivity of quinoline derivatives.
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions, which are influenced by the nature of their substituents. The presence of bromo, chloro, and trifluoromethyl groups can affect the reactivity of the compound, potentially leading to a range of chemical transformations. The papers provided do not detail specific reactions for this compound, but they do discuss the reactivity of related compounds, which can provide a basis for predicting the chemical behavior of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. These properties are determined by the molecular structure and the nature of the substituents. For example, the crystal structure of a 3-(bromomethyl)quinoline derivative has been investigated, providing data on its crystalline system and space group . Such structural information is essential for understanding the physical properties of these compounds. The papers provided do not offer direct data on the physical and chemical properties of this compound, but they do provide a context for understanding how similar compounds might behave.
Scientific Research Applications
Antimicrobial and Antimalarial Properties
3-Bromo-4-chloro-2-(trifluoromethyl)quinoline derivatives have been synthesized and evaluated for their antimicrobial and antimalarial activities. Studies have shown that these compounds exhibit significant antimicrobial activity against various microorganisms and antimalarial activity towards Plasmodium falciparum (Parthasaradhi et al., 2015).
Chemical Reactivity and Structural Elaboration
Research on the structural elaboration of this compound and related compounds has provided insights into their chemical reactivity. Studies have explored the acid-catalyzed cyclization-condensation processes and the generation of organolithium intermediates for further functionalization (Marull & Schlosser, 2003).
Synthesis of Derivatives and Antitumor Activities
Various derivatives of this compound have been synthesized, and their antitumor activities have been evaluated. Compounds such as 2-amino-9-(4-halostyryl)-4H-pyrano[3,2-h]quinoline derivatives have shown significant inhibition of the growth of cancer cells compared to standard drugs like Vinblastine (El-Agrody et al., 2012).
Photophysical Analyses and Biomolecular Binding
New series of this compound derivatives have been synthesized and analyzed for their photophysical properties. Studies have indicated intraligand and charge-transfer type transitions in these compounds. Additionally, their strong interactions with ct-DNA were observed, which could be attributed to π-stacking and/or hydrogen-bonding interactions (Bonacorso et al., 2018).
Crystal Structure and Molecular Analysis
The crystal structure and molecular analysis of this compound and its derivatives have been extensively studied. Research in this area includes X-ray diffraction methods, density functional theory (DFT) calculations, and the examination of molecular electrostatic potential and frontier molecular orbitals (Zhou et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-bromo-4-chloro-2-(trifluoromethyl)quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrClF3N/c11-7-8(12)5-3-1-2-4-6(5)16-9(7)10(13,14)15/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZYLEKJSBTGJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=N2)C(F)(F)F)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382348 | |
Record name | 3-bromo-4-chloro-2-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
683274-52-4 | |
Record name | 3-bromo-4-chloro-2-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 683274-52-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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